molecular formula C21H18N2O6S B11164516 methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11164516
M. Wt: 426.4 g/mol
InChI Key: KQCRQPAIMMVSNM-UHFFFAOYSA-N
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Description

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furochromenone core with a thiazole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. One common method includes the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with thiazole derivatives under controlled conditions. The reaction often requires the use of catalysts such as diisopropylcarbodiimide in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

What sets methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate apart is its combination of a furochromenone core with a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O5SC_{21}H_{22}N_2O_5S, with a molecular weight of approximately 414.48 g/mol. The structure features a furochromenyl moiety linked to a thiazole group through an acetyl amino functional group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit notable antibacterial and anti-tubercular activity. In vitro studies have shown that various synthesized compounds demonstrate moderate to high efficacy against both Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound 131.25 - 62.5Mycobacterium tuberculosis
Compound 215 - 30Staphylococcus aureus
Compound 310 - 20Escherichia coli

The highest activity was observed in compounds with specific structural features, such as the presence of a coumarin skeleton which enhances antimicrobial properties .

The mechanism underlying the biological activity of this compound is believed to involve inhibition of key bacterial enzymes and disruption of cellular processes. For instance, studies on related compounds suggest that they may inhibit Mur enzymes in Mycobacterium tuberculosis by binding to active sites and preventing essential metabolic processes .

Case Studies and Research Findings

  • Antitubercular Activity : A study conducted by Yusufzai et al. demonstrated that synthesized thiazole derivatives exhibited significant antitubercular activity with MIC values comparable to standard drugs. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • In Vitro Assays : In vitro assays utilizing colorimetric microdilution methods confirmed the efficacy of this compound against various bacterial strains. The results indicated that compounds with specific substitutions on the thiazole ring showed improved activity against resistant strains .

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H18N2O6S/c1-10-8-28-16-7-17-14(5-13(10)16)11(2)15(20(26)29-17)6-18(24)23-21-22-12(9-30-21)4-19(25)27-3/h5,7-9H,4,6H2,1-3H3,(H,22,23,24)

InChI Key

KQCRQPAIMMVSNM-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NC(=CS4)CC(=O)OC)C

Origin of Product

United States

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